![molecular formula C21H26N6O2 B2806267 N~4~-cycloheptyl-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide CAS No. 1251631-57-8](/img/structure/B2806267.png)
N~4~-cycloheptyl-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N~4~-cycloheptyl-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains several functional groups including a cycloheptyl group, an oxadiazole ring, a pyridyl group, and a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its various functional groups. The oxadiazole ring, for instance, is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The cycloheptyl group is a seven-membered carbon ring . The positions of these groups and their substituents would significantly influence the compound’s properties .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on its functional groups and their positions. For instance, oxadiazoles can participate in a variety of reactions due to their two carbon atoms, which allow two substituents in the oxadiazole ring . Cycloalkanes, on the other hand, are relatively inert but can undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and their arrangement. For instance, oxadiazoles can exhibit a wide range of properties due to the variation in the electronic environment caused by the positions of their substituents . Cycloalkanes, meanwhile, have properties that depend on the number of carbon atoms in the ring .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound is involved in the synthesis of various heterocyclic compounds. For instance, Kumar and Mashelker (2007) described the preparation of related 1,2,4-oxadiazole derivatives, indicating its utility in creating compounds with potential hypertensive activity (Kumar & Mashelker, 2007).
- Wang et al. (2018) synthesized a derivative of this compound for use as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation, demonstrating its applicability in medical imaging (Wang et al., 2018).
Biological Applications
- The compound's framework is useful in the development of novel chemical entities with biological activity. For example, Okuda et al. (2011) synthesized derivatives that were evaluated as inhibitors of platelet aggregation, showcasing its potential in therapeutic applications (Okuda et al., 2011).
- El-Essawy and Rady (2011) described the synthesis of oxadiazole derivatives, including structures similar to this compound, for potential pharmaceutical applications (El-Essawy & Rady, 2011).
Insecticidal and Antimicrobial Applications
- Li et al. (2013) synthesized anthranilic diamides analogs containing 1,2,4-oxadiazole rings, which displayed good larvicidal activities, indicating its use in pest control (Li et al., 2013).
- Nassar et al. (2015) developed pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents, revealing its potential in cancer research (Nassar et al., 2015).
- Basavarajaiah and Mruthyunjayaswamy (2008) explored its derivatives for antimicrobial activity, highlighting its possible use in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).
Orientations Futures
Propriétés
IUPAC Name |
N-cycloheptyl-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-3-18-25-21(29-26-18)15-10-11-22-19(12-15)27-14(2)17(13-23-27)20(28)24-16-8-6-4-5-7-9-16/h10-13,16H,3-9H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCDNSBNHSRLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=NC=C2)N3C(=C(C=N3)C(=O)NC4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2806186.png)
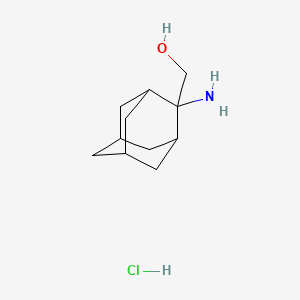
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2806188.png)

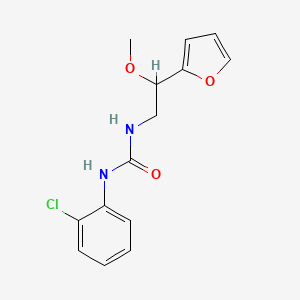
![2-(3,5-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806192.png)
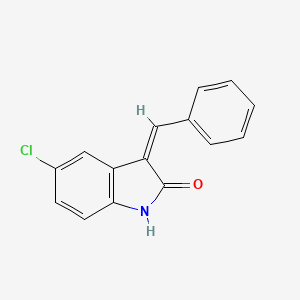
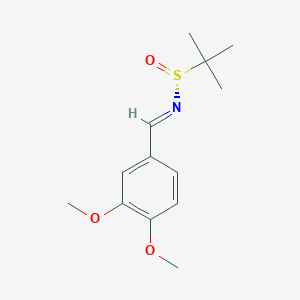
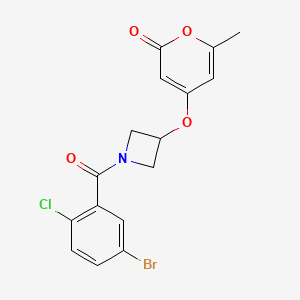
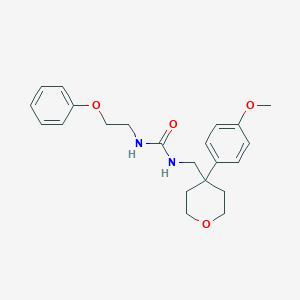
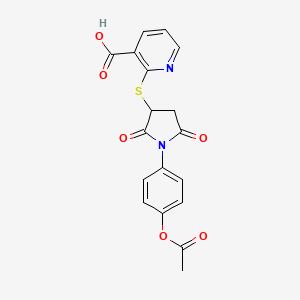
![N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide](/img/structure/B2806205.png)
![Methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2806207.png)